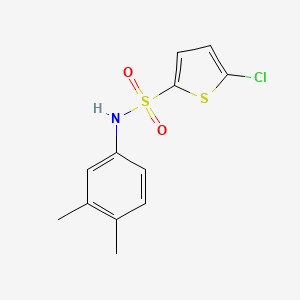![molecular formula C15H13N3O3S B5843684 N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BZ-423 is a member of the thiosemicarbazone family, which has been shown to have anti-inflammatory and anti-cancer properties. In
作用机制
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is known to play a key role in regulating the immune response and inflammation. By inhibiting NF-κB activity, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation and prevent the activation of immune cells. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In immune cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation by inhibiting NF-κB activity. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to reduce oxidative stress and protect against mitochondrial damage.
实验室实验的优点和局限性
One advantage of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is its specificity for NF-κB inhibition, which can reduce off-target effects. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to have low toxicity in animal studies. However, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can be difficult to synthesize and purify, which can limit its availability for lab experiments. In addition, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has not yet been tested in clinical trials, which limits its potential for clinical use.
未来方向
There are several future directions for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide research. One area of interest is the development of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide analogs with improved potency and selectivity. Another direction is the investigation of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in combination with other therapies, such as chemotherapy or immunotherapy. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide could also be studied for its potential use in treating other diseases, such as neurodegenerative disorders or viral infections. Finally, clinical trials are needed to determine the safety and efficacy of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in humans.
合成方法
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is synthesized by reacting 2-nitrobenzaldehyde with benzylisothiocyanate in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide. This synthesis method has been optimized to increase the yield and purity of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide.
科学研究应用
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Inflammatory disorders, such as Crohn's disease and ulcerative colitis, have also been targeted for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide therapy.
属性
IUPAC Name |
N-(benzylcarbamothioyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(12-8-4-5-9-13(12)18(20)21)17-15(22)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIZVLCKZKNWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)
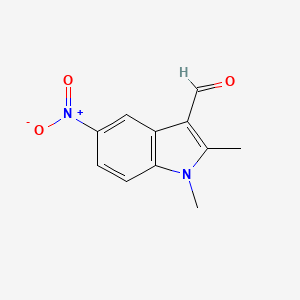


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
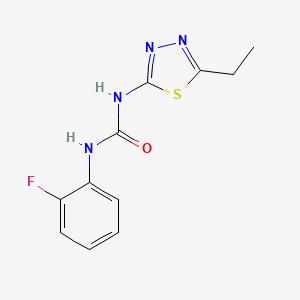
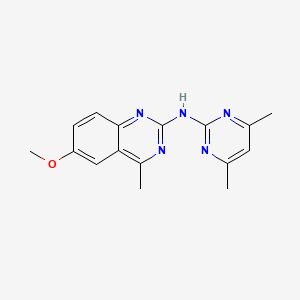
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)
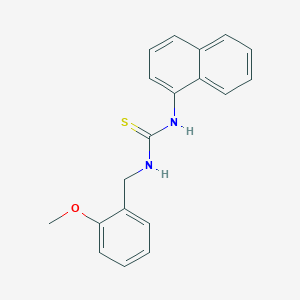
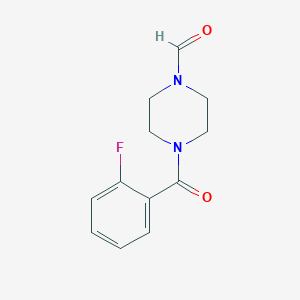
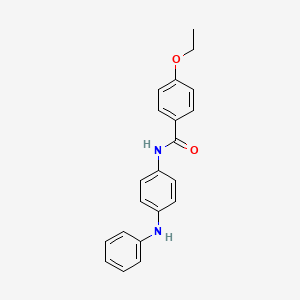
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
